molecular formula C14H17N3O3S B5549450 N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B5549450
M. Wt: 307.37 g/mol
InChI Key: QFJQLCZYOCUJCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves the reaction of imidazole thione derivatives with chloroacetamide compounds. For instance, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, showcasing a typical pathway that might be adapted for the synthesis of N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide (Duran & Demirayak, 2012).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's physical and chemical properties. Studies like that of Sethusankar et al. (2002) on similar compounds provide insights into the planarity of the imidazolidine-2,4-dione system and the angles between different rings, which are relevant for N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide's structure analysis (Sethusankar et al., 2002).

Chemical Reactions and Properties

Chemical reactions, including the formation of derivatives and interactions with biological targets, are central to the compound's application in medicinal chemistry. For example, the synthesis and antibacterial activity of related acetamide derivatives by Ramalingam et al. (2019) highlight the methodological approaches and the potential bioactivity of N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide (Ramalingam et al., 2019).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are essential for drug formulation. Investigations into similar compounds, such as the study by Zhang (2009) on N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, provide valuable data on crystal packing and hydrogen bonding, which can be extrapolated to understand the physical properties of N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide (Zhang, 2009).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group reactions, are crucial for the compound's use in chemical synthesis and drug development. The work by Koppireddi et al. (2013) on novel thiazolidin derivatives, for instance, highlights the antioxidant and anti-inflammatory activities, which are relevant for understanding the chemical behavior of N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide (Koppireddi et al., 2013).

Scientific Research Applications

Synthesis and Structural Characterization

Compounds structurally related to N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide have been synthesized using various chemical methodologies, showcasing the versatility of synthetic organic chemistry in creating molecules with potential biological activities. For example, Sethusankar et al. (2002) discussed the synthesis and crystal structure of a compound with a related structural motif, emphasizing the importance of NMR studies in elucidating molecular conformations and intermolecular interactions Sethusankar et al., 2002.

Anticancer Activities

Several studies have evaluated the anticancer activities of compounds similar to the query compound. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating their potential antitumor activity against a wide range of human tumor cell lines, highlighting the role of heterocyclic ring systems in modulating biological activities Yurttaş et al., 2015. Similarly, Duran and Demirayak (2012) investigated the anticancer activities of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, identifying compounds with significant activity against melanoma cell lines Duran & Demirayak, 2012.

Antioxidant and Antimicrobial Properties

The antioxidant and antimicrobial properties of structurally related compounds have also been explored. For instance, the determination of pKa values for N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives by Duran and Canbaz (2013) contributes to understanding the chemical properties essential for antioxidant activities Duran & Canbaz, 2013. Additionally, Gullapelli et al. (2014) synthesized benzimidazole-based compounds with notable antibacterial activity, underscoring the potential of these molecules in addressing microbial resistance Gullapelli et al., 2014.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-17-7-6-15-14(17)21-9-13(18)16-11-5-4-10(19-2)8-12(11)20-3/h4-8H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJQLCZYOCUJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

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